(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, an azetidine ring, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step usually involves the use of fluorinated reagents and coupling reactions.
Attachment of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the azetidine ring.
Formation of the Imidazo[1,2-a]pyridine Moiety: This involves cyclization reactions using suitable starting materials and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques to scale up the production efficiently .
Chemical Reactions Analysis
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological processes and pathways.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties.
Pharmaceutical Industry: The compound is investigated for its potential use in drug development and as a lead compound for new drug candidates
Mechanism of Action
The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone include:
(3-(Phenylsulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: Lacks the fluorine atom on the phenyl ring.
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: Contains a chlorine atom instead of a fluorine atom.
(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: Contains a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-12-17(22-9-3-2-4-16(22)20-12)18(23)21-10-15(11-21)26(24,25)14-7-5-13(19)6-8-14/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTECOHVSBFAEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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